Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound commonly found in plants. [, , ] It is a derivative of vanillin, a well-known flavoring agent. [, ] Vanillic acid has been identified as a key component in various scientific research studies due to its potential antioxidant, anti-inflammatory, and antimicrobial properties. [, , , , , ] It is often studied for its potential applications in fields like food science, material science, and medicine.
Vanillic acid, chemically known as 4-hydroxy-3-methoxybenzoic acid, is classified as a dihydroxybenzoic acid derivative. It is primarily derived from the oxidation of vanillin, which is itself an important flavoring agent found in vanilla beans. Vanillic acid occurs naturally in several plants, with significant concentrations found in the root of Angelica sinensis and in various oils such as açaí oil and argan oil. It is also present in wine and vinegar .
Vanillic acid can be synthesized through several methods:
In laboratory settings, the synthesis from vanillin typically requires controlled temperatures (around 140-180 °C) and specific pH conditions to optimize yield and purity. For example, one method involved heating potassium hydroxide with water to create a gel-like mixture before adding vanillin gradually while stirring .
Vanillic acid has the molecular formula C9H10O4 and a molar mass of 182.17 g/mol. Its structure includes:
The presence of these functional groups contributes to its solubility in water and its ability to participate in various chemical reactions.
Vanillic acid has a melting point ranging from 208-209 °C and exhibits distinct spectral characteristics in infrared spectroscopy, which can be utilized for its identification and characterization .
Vanillic acid participates in several chemical reactions:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for vanillic acid involves its interaction with biological targets. In vitro studies have shown that it exhibits anti-tyrosinase activity, which is significant for applications in skin whitening products. Molecular docking studies revealed that vanillic acid binds effectively to tyrosinase through hydrogen bonding and hydrophobic interactions, indicating its potential as an inhibitor .
The binding affinity for tyrosinase was quantified with a Gibbs free energy change (ΔG) of -3.36 kJ/mol, suggesting a strong interaction that could lead to effective inhibition .
Vanillic acid possesses several notable physical and chemical properties:
These properties make it suitable for various applications in food, pharmaceuticals, and cosmetics .
Vanillic acid is utilized across multiple industries:
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